DXd Payload Shows ~7.1-Fold Lower IC50 Than Parent Exatecan for Topoisomerase I Inhibition
The deruxtecan payload DXd demonstrates significantly enhanced intrinsic potency compared to its parent compound exatecan. In direct enzymatic assays, DXd inhibits DNA topoisomerase I with an IC50 of 0.31 μM, whereas exatecan (unconjugated) exhibits an IC50 of 2.2 μM . This ~7.1-fold improvement in potency at the molecular target level translates to greater cytotoxic efficiency when delivered via ADC.
| Evidence Dimension | Topoisomerase I inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | Exatecan (parent compound): 2.2 μM |
| Quantified Difference | ~7.1-fold lower IC50 for DXd |
| Conditions | In vitro enzymatic assay |
Why This Matters
Higher intrinsic payload potency allows for effective tumor cell killing at lower intracellular concentrations, potentially widening the therapeutic index of ADCs constructed with this payload.
